4-Chloro-1-(Piperidin-4-Yl)-N-[3-(Pyridin-2-Yl)-1h-Pyrazol-4-Yl]-1h-Pyrazole-3-Carboxamide, also known as BDP5290, is a potent and selective small-molecule inhibitor of myotonic dystrophy-related Cdc42-binding kinases (MRCK) α and β. It exhibits significantly higher selectivity for MRCK compared to the closely related Rho-associated coiled-coil kinases 1 and 2 (ROCK1 and ROCK2). BDP5290 serves as a valuable chemical biology tool to investigate MRCK function in both normal physiological processes and pathological conditions.
BDP5290 is a small-molecule inhibitor specifically targeting the MRCK (myotonic dystrophy kinase-related Cdc42-binding kinase) family of kinases, particularly MRCKβ. It has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to inhibit cancer cell invasion and migration. The compound is classified as a potent inhibitor of both MRCK and Rho-associated protein kinase, with reported inhibitory concentrations (IC50 values) of 17 nM for MRCKβ, 230 nM for Rho-associated protein kinase 1, and 123 nM for Rho-associated protein kinase 2 .
BDP5290 was developed as part of a research initiative aimed at identifying novel inhibitors of kinases implicated in cancer progression. It is sourced from various suppliers, including GlpBio and MedchemExpress, which provide it for research use only, emphasizing that it is not intended for human use . The compound falls under the category of kinase inhibitors, specifically targeting the MRCK family, which plays a role in cellular processes such as actin remodeling and cell migration.
The synthesis of BDP5290 involves several steps that have been documented in various studies. The methods typically include:
Specific technical details regarding the exact synthetic route have not been fully disclosed but are expected to be elaborated in subsequent publications .
The molecular structure of BDP5290 has been elucidated through X-ray crystallography, revealing its interaction with the nucleotide binding pocket of MRCKβ. The compound's structure features multiple functional groups that contribute to its binding affinity and specificity towards MRCK kinases. The precise three-dimensional arrangement allows it to effectively inhibit kinase activity by blocking substrate access.
The chemical reactions involved in the synthesis of BDP5290 typically encompass:
These reactions are crucial for achieving the desired potency and selectivity against target kinases.
BDP5290 exerts its therapeutic effects primarily through competitive inhibition of MRCKβ activity. By binding to the ATP-binding site within the kinase domain, BDP5290 prevents ATP from accessing this site, thereby inhibiting phosphorylation processes critical for cell motility and invasion.
BDP5290 exhibits several notable physical and chemical properties:
These properties are significant for its application in laboratory settings where precise handling is required.
BDP5290 has significant potential applications in scientific research:
CAS No.: 149155-45-3
CAS No.: 90319-06-5
CAS No.: 14807-05-7
CAS No.:
CAS No.:
CAS No.: 874651-66-8